molecular formula C18H34O2 B013443 Z-9-Hexadecen-1-ol acetate CAS No. 34010-20-3

Z-9-Hexadecen-1-ol acetate

Cat. No. B013443
CAS RN: 34010-20-3
M. Wt: 282.5 g/mol
InChI Key: VAKBQCYSUVICLV-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Z-9-Hexadecen-1-ol acetate and related compounds involves several chemical strategies, including stereospecific synthesis techniques and the use of precursors like aleuritic acid. These methods aim to achieve high chemical and stereoisomeric purity essential for biological activity. The synthesis often involves catalytic reactions, phase transfer conditions, and the careful control of stereochemistry to produce the desired Z-configuration of the double bond (Rossi & Carpita, 1983).

Scientific Research Applications

  • Attracting Moths : A mixture of (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate, including Z-9-Hexadecen-1-ol acetate, has been found effective in attracting Great Dart moths, with specific ratios showing optimal capture rates in field trapping experiments (Steck, Bailey, Underhill, & Chisholm, 1976).

  • Clover Cutworm Lure : A blend of Z-11-hexadecen-1-ol acetate and Z-11-hexadecen-1-ol in a specific ratio has shown to effectively attract adult male clover cutworms, suggesting its potential use in traps and sex traps (Struble & Swailes, 1975).

  • Heliothis Virescens Attraction : Blends including (Z)-9-tetradecen-1-ol formate and (Z)-9-tetradecenal have been effective in attracting Heliothis virescens males, making them a stable and economical alternative to Z-1 1-HDAL (Mitchell, Tumlinson, & Baumhover, 1978).

  • Western Lawn Moths : A combination of (Z)-11-hexadecenal and (Z)-13-octadecenal, closely related to Z-9-Hexadecen-1-ol acetate, has been shown to attract male Western lawn moths effectively, with optimum ratios and dosages identified (McDonough, Kamm, George, Smithhisler, & Voerman, 1982).

  • Diamond Back Moth Control : Synthetic compounds including Z-11-hexadecen-1-ol, Z-11-hexadecen-1-yl acetate, and Z-11-hexadecen-l-al) have shown effectiveness in attracting and trapping the diamond back moth, Plutella (Kang, Lee, Kim, & Lee, 1988).

properties

IUPAC Name

[(Z)-hexadec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBQCYSUVICLV-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-9-Hexadecen-1-ol acetate

CAS RN

34010-20-3
Record name (Z)-9-Hexadecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34010-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hexadecen-1-ol, acetate, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hexadecenyl acetate, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3V5G565CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A process for preparing 9-hexadecenyl alcohol by reacting 1-octene or 7-tetradecene with 9-decenyl acetate in accordance with the method of claim 7 to obtain 9-hexadecenyl acetate and then reacting the acetate with water to obtain the corresponding alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
9-hexadecenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-9-Hexadecen-1-ol acetate
Reactant of Route 2
Reactant of Route 2
Z-9-Hexadecen-1-ol acetate
Reactant of Route 3
Z-9-Hexadecen-1-ol acetate
Reactant of Route 4
Reactant of Route 4
Z-9-Hexadecen-1-ol acetate
Reactant of Route 5
Reactant of Route 5
Z-9-Hexadecen-1-ol acetate
Reactant of Route 6
Z-9-Hexadecen-1-ol acetate

Citations

For This Compound
27
Citations
PEA Teal, RR Heath, JH Tumlinson… - Journal of Chemical …, 1981 - Springer
Eight compounds were isolated from the sex pheromone gland ofHeliothis subflexa (Gn.) and identified as hexadecanal, (Z)-9-hexadecenal, (Z)-11-hexadecenal, (Z)-7-hexadecen-1-ol …
Number of citations: 110 0-link-springer-com.brum.beds.ac.uk
LM McDonough, JA Kamm… - Journal of Chemical …, 1980 - Springer
(Z)-11-Hexadecen-1-ol acetate (Z11–16∶Ac) free of theE isomer (<1%), hexadecan-1-ol acetate (16∶ Ac), and a hexadecen-1-ol [the (Z)-11 isomer based on the retention time on a …
RR Heath, ER Mitchell, J Cibrian Tovar - Journal of chemical ecology, 1990 - Springer
Response of maleHeliothis subflexa to pheromone-baited traps containing blends of tetradecanal, (Z)-9-tetradecanal, hexadecanal, (Z)-7-hexadecenal, (Z)-9-hexadecenal, (Z)-11-…
RR Heath, JR McLaughlin, F Proshold… - Annals of the …, 1991 - academic.oup.com
Amounts of sex pheromone components in extracts of pheromone glands of virgin female Heliothis virescens (F.) and Heliothis subflexa (Guenée) and in the emissions of pheromone …
Number of citations: 88 0-academic-oup-com.brum.beds.ac.uk
TJ Almaas, H Mustaparta - Journal of chemical ecology, 1991 - Springer
Partial electroantennograms (EAGs) and single cell recordings fromHeliothis virescens males have demonstrated the presence of pheromones receptor neurons in sensilla trichodea …
Number of citations: 112 0-link-springer-com.brum.beds.ac.uk
SD Pair, JR Raulston, AN Sparks… - Journal of …, 1989 - meridian.allenpress.com
Comparisons of traps for capturing fall army worm, Spodoptera frugiperda, baited with virgin females or synthetic pheromone were conducted at Dade County and Quincy, FL, …
Number of citations: 25 meridian.allenpress.com
P Abdoli, A Monfared - Journal of Crop Protection, 2014 - jcp.modares.ac.ir
… 21.955 min, 11.8%) and less amounts of the other components including 1.14tetradecanediol (at 15.183 min, 0.32%), hexadecenal (at 16.425 min, 0.22%), Z-9Hexadecen-1-ol acetate (…
Number of citations: 2 jcp.modares.ac.ir
JX Zhang, XP Rao, L Sun, CH Zhao, XW Qin - Chemical senses, 2007 - academic.oup.com
To explore whether preputial gland secretions and/or urine from the house mouse (Mus musculus) can be used for coding information about sex, individuality, and/or the genetic …
Number of citations: 103 0-academic-oup-com.brum.beds.ac.uk
PEA Teal - 1982 - elibrary.ru
Behavioral analyses of the semiochemically induced inter-and intra-specific reproductive interactions between H. virescens and H. subflexa were conducted in the laboratory. The …
Number of citations: 4 elibrary.ru
N Abutaha, LA Al-Keridis, RAEH Mohamed… - Open …, 2021 - degruyter.com
This study assessed the antimicrobial, toxicity, and phytochemical profiles of Myristica fragrans extracts. Different solvent extracts were tested for antimicrobial activity against clinical …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.